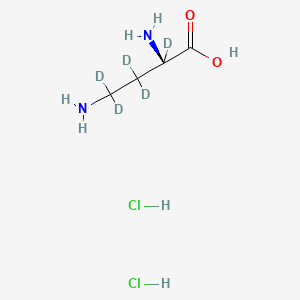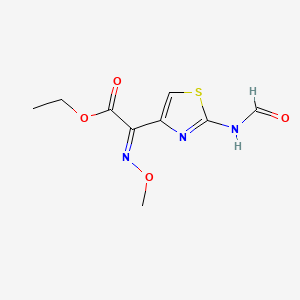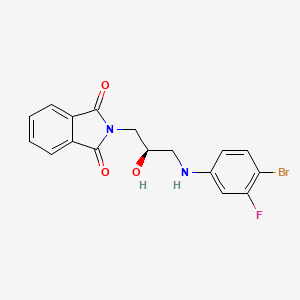
Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate is a chemical compound with the molecular formula C15H20F2N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a carbamate functional group
Vorbereitungsmethoden
The synthesis of tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with 3,5-difluorophenylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism of action of tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The carbamate group may also contribute to the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 1-(3,5-dichlorophenyl)pyrrolidin-3-ylcarbamate: This compound has chlorine atoms instead of fluorine atoms, which may result in different chemical and biological properties.
Tert-butyl 1-(3,5-dimethylphenyl)pyrrolidin-3-ylcarbamate: The presence of methyl groups instead of fluorine atoms can affect the compound’s reactivity and interactions with molecular targets.
Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylurea: This compound has a urea group instead of a carbamate group, which can influence its chemical stability and biological activity
Eigenschaften
Molekularformel |
C15H20F2N2O2 |
|---|---|
Molekulargewicht |
298.33 g/mol |
IUPAC-Name |
tert-butyl N-[1-(3,5-difluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)18-12-4-5-19(9-12)13-7-10(16)6-11(17)8-13/h6-8,12H,4-5,9H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
BFBAVCTYPPKDAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


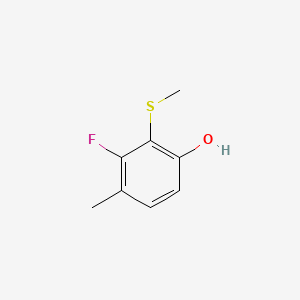
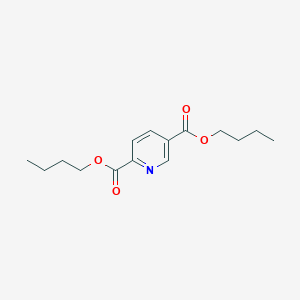
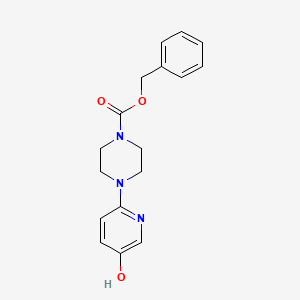
![(R)-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid](/img/structure/B14033819.png)
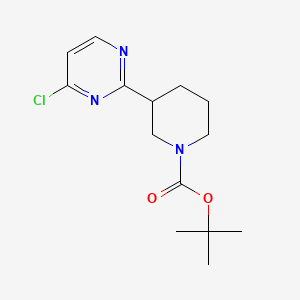
![5-Methyl-4-oxa-7-azaspiro[2.5]octane](/img/structure/B14033842.png)
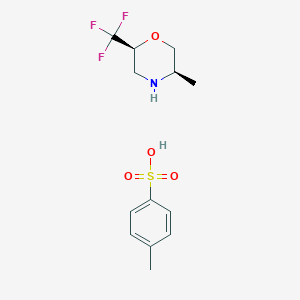
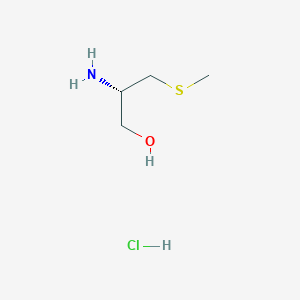

![[4-(5-Bromopyridin-2-yl)phenyl]methanol](/img/structure/B14033862.png)
